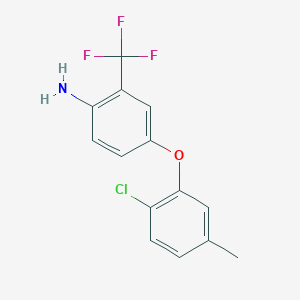
4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine
説明
4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine, often abbreviated as CMPT, is a small molecule that has been studied for its potential applications in the field of medicinal chemistry. CMPT is a derivative of phenylamine, which is an aromatic amine with a phenyl group attached to an amino group. CMPT has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, CMPT has been studied for its potential use in drug delivery systems and as a potential therapeutic agent.
科学的研究の応用
Environmental Occurrence and Toxicology
Occurrence and Degradation in the Environment
Research has focused on the environmental presence, toxicity, and degradation pathways of similar compounds, such as triclosan and its degradation products. These studies explore how such compounds persist in various environmental compartments, including water bodies and sediments, and their potential transformation into more toxic and persistent compounds through processes like chlorination and photooxidation (Bedoux et al., 2012).
Sorption to Soil and Organic Matter
The sorption behavior of phenoxy herbicides, including their interaction with soil components such as organic matter and minerals, has been examined. This research aids in understanding the environmental fate of these compounds and their mobility in aquatic and terrestrial ecosystems (Werner et al., 2012).
Wastewater Treatment
- Pesticide Industry Wastewater: Studies have been conducted on the treatment options for high-strength wastewater from the pesticide industry, focusing on the removal of toxic pollutants, including phenoxy herbicides. These studies evaluate the efficacy of biological processes and activated carbon in removing pesticides from wastewater, providing insights into potential treatment technologies (Goodwin et al., 2018).
Molecular and Pharmacological Studies
- Synthesis and Evaluation of Derivatives: Research into the synthesis and pharmacological evaluation of diphenylamine derivatives, which are structurally related to the compound , has shown potential antibacterial activity. Such studies contribute to the development of new antimicrobial agents and highlight the diverse applications of these chemical frameworks (Kumar et al., 2020).
Environmental and Health Impacts
- Genotoxicity Reviews: Investigations into the genotoxicity of chlorophenols and related compounds offer important insights into their potential health impacts. Reviews of in vitro and in vivo assays help clarify the risks associated with exposure to these compounds, contributing to safety regulations and public health policies (Elliott, 2005).
特性
IUPAC Name |
4-(2-chloro-5-methylphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c1-8-2-4-11(15)13(6-8)20-9-3-5-12(19)10(7-9)14(16,17)18/h2-7H,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYNSCBRWBOWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



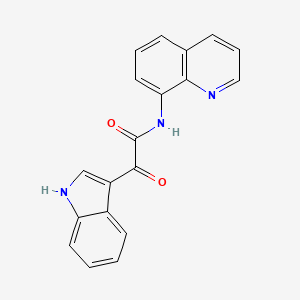
![6-[4-(tert-butyl)phenyl]-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B3170989.png)


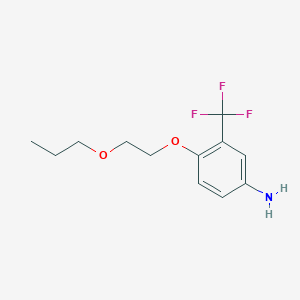
![4-([1,1'-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine](/img/structure/B3171005.png)
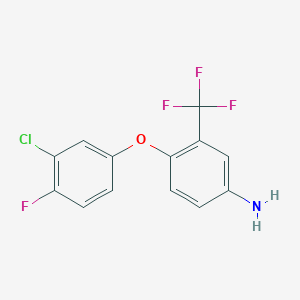
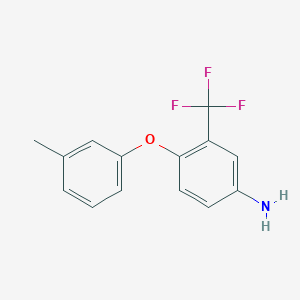

![Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3171029.png)

![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3171052.png)

